

6-Bromo-4-chloro-2-phenylquinoline solubility profile

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Compound of Interest

Compound Name: *6-Bromo-4-chloro-2-phenylquinoline*

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An In-Depth Technical Guide to the Solubility Profile of **6-Bromo-4-chloro-2-phenylquinoline**

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility profile of **6-Bromo-4-chloro-2-phenylquinoline**, a heterocyclic compound of interest in medicinal chemistry. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to make informed decisions in their drug discovery and development endeavors.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a potential drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility stands as a paramount gatekeeper, profoundly influencing a compound's bioavailability, manufacturability, and overall therapeutic efficacy.[1] [2] Poorly soluble compounds often face a litany of developmental hurdles, including limited absorption, variable in vivo performance, and difficulties in formulation.[2] Therefore, a

comprehensive understanding of a compound's solubility profile is not merely a data point but a critical component of its developability assessment.

This guide focuses on **6-Bromo-4-chloro-2-phenylquinoline**, a halogenated quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. However, the introduction of halogen atoms and a phenyl group can significantly impact its physicochemical properties, particularly its solubility. This document will serve as a detailed roadmap for characterizing the solubility of this compound, from its fundamental properties to the experimental determination of its behavior in various solvent systems.

Physicochemical Properties of **6-Bromo-4-chloro-2-phenylquinoline**

A thorough understanding of a compound's intrinsic physicochemical properties is the bedrock upon which its solubility profile is built. While experimental data for **6-Bromo-4-chloro-2-phenylquinoline** is not extensively published, we can infer and highlight key parameters based on its structure and data from chemical suppliers.

Property	Value / Inferred Characteristic	Source
IUPAC Name	6-Bromo-4-chloro-2-phenylquinoline	
CAS Number	860195-69-3	
Molecular Formula	C ₁₅ H ₉ BrClN	
Molecular Weight	318.60 g/mol	
Structure	A quinoline core with a bromo substituent at position 6, a chloro substituent at position 4, and a phenyl group at position 2.	Inferred from name
pKa (Predicted)	Due to the nitrogen atom in the quinoline ring, the compound is expected to be a weak base. The exact pKa would be influenced by the electron-withdrawing effects of the halogen substituents. The basicity of nitrogen heterocycles can be influenced by the fusion of additional rings and the nature of substituents.[3][4]	Inferred
logP (Predicted)	The presence of two halogen atoms and a phenyl group suggests a high degree of lipophilicity, likely resulting in a high logP value. This indicates a preference for non-polar environments and predicts low aqueous solubility.	Inferred
Melting Point	Likely a solid at room temperature with a relatively	

high melting point, indicative of
a stable crystal lattice.

Theoretical Framework of Solubility

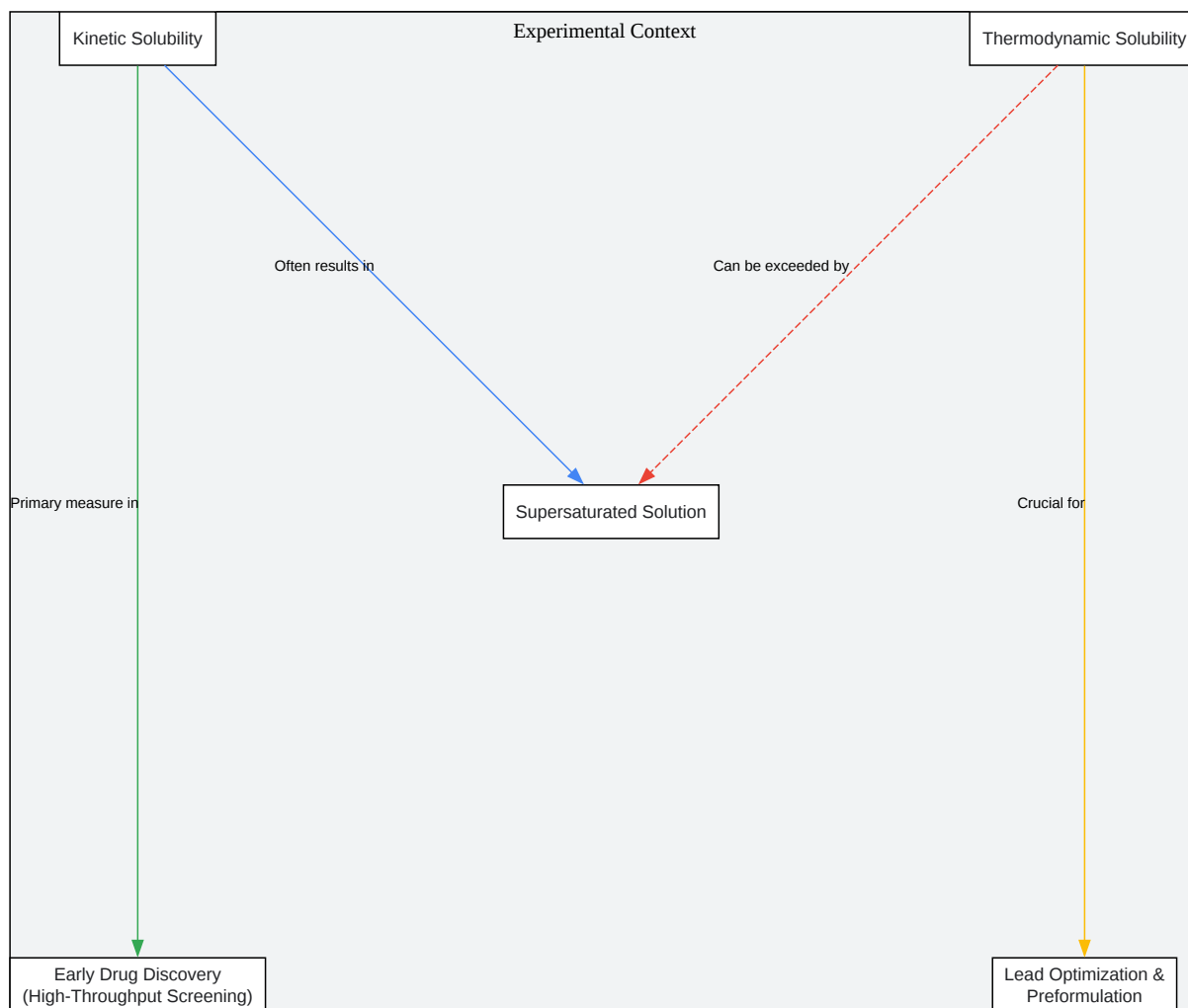
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.^[5] In the context of drug discovery, two key types of solubility are of paramount importance: kinetic and thermodynamic solubility.^{[6][7]}

Kinetic vs. Thermodynamic Solubility

Kinetic solubility refers to the concentration of a compound at which it precipitates from a solution when rapidly transitioning from a high-concentration stock solution (typically in DMSO) to an aqueous buffer.^{[8][9][10]} This measurement is often performed in high-throughput screening settings and reflects the compound's behavior under non-equilibrium conditions.^[11]

Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent.^{[6][7]} It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.^[1] While more time-consuming to measure, thermodynamic solubility is a more accurate and reliable indicator of a compound's intrinsic solubility.^[2]

The following diagram illustrates the conceptual difference between these two crucial parameters.



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Caption: Relationship between kinetic and thermodynamic solubility in drug discovery.

Factors Influencing the Solubility of 6-Bromo-4-chloro-2-phenylquinoline

Several factors can significantly impact the solubility of **6-Bromo-4-chloro-2-phenylquinoline**:

- **pH:** As a weak base, the solubility of this compound is expected to be highly pH-dependent. [2][12] In acidic solutions, the nitrogen atom in the quinoline ring will become protonated, leading to the formation of a more soluble salt. [13]
- **Temperature:** The effect of temperature on solubility is governed by the enthalpy of solution. For most solids, solubility increases with increasing temperature. [5][14][15]
- **Solvent Polarity:** The principle of "like dissolves like" is a fundamental concept in solubility. [16] Due to its predicted high lipophilicity, **6-Bromo-4-chloro-2-phenylquinoline** is expected to have higher solubility in organic solvents compared to aqueous solutions.
- **Crystal Polymorphism:** The arrangement of molecules in the solid state can significantly affect solubility. Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities, with the most stable polymorph having the lowest solubility. [6]

Experimental Determination of the Solubility Profile

A comprehensive assessment of the solubility of **6-Bromo-4-chloro-2-phenylquinoline** requires a multi-faceted experimental approach. The following protocols are based on well-established methodologies in the pharmaceutical industry.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility. [17][18]

Protocol:

- **Preparation:** Add an excess amount of solid **6-Bromo-4-chloro-2-phenylquinoline** to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) and various organic solvents (e.g., ethanol, methanol, acetonitrile, DMSO, and acetone).

- **Equilibration:** Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the suspensions to settle. Separate the undissolved solid from the saturated solution by filtration (using a low-binding filter) or centrifugation.
- **Quantification:** Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.^[19]
- **Data Analysis:** Construct a calibration curve using known concentrations of the compound to quantify the solubility in each solvent system.

The following diagram outlines the workflow for the shake-flask method.



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Caption: Workflow for thermodynamic solubility determination by the shake-flask method.

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility is often assessed using methods that induce precipitation from a DMSO stock solution.^{[1][8]}

Protocol:

- **Stock Solution Preparation:** Prepare a high-concentration stock solution of **6-Bromo-4-chloro-2-phenylquinoline** in 100% DMSO (e.g., 10 mM).
- **Serial Dilution:** Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well and perform serial dilutions.

- Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.
- Precipitation Detection: Measure the turbidity of the solutions using a nephelometer or by detecting light scattering with a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.[1][8]
- Data Analysis: Plot the turbidity against the compound concentration to determine the kinetic solubility value.

Predicted Solubility Profile and Discussion

Based on the chemical structure of **6-Bromo-4-chloro-2-phenylquinoline**, the following solubility profile can be anticipated:

Aqueous Solubility:

- Low intrinsic solubility: The presence of a large, rigid aromatic system with two halogen substituents suggests that the intrinsic aqueous solubility will be low.
- pH-dependent solubility: As a weak base, the solubility is expected to increase significantly at lower pH values due to the protonation of the quinoline nitrogen. A sharp increase in solubility is anticipated as the pH drops below the pKa of the protonated species.

Organic Solvent Solubility:

- Good solubility in polar aprotic solvents: High solubility is expected in solvents like DMSO and DMF, which are capable of disrupting the crystal lattice and solvating the molecule.
- Moderate solubility in polar protic solvents: Solvents like ethanol and methanol are likely to be effective, but the solubility might be lower than in aprotic solvents.
- Low solubility in non-polar solvents: Due to the presence of the polar nitrogen atom and potential for intermolecular interactions, the solubility in non-polar solvents like hexane is expected to be poor.

The following table summarizes the expected solubility behavior.

Solvent System	Predicted Solubility	Rationale
Aqueous Buffer (pH 7.4)	Low	High lipophilicity and neutral form at physiological pH.
Aqueous Buffer (pH 2.0)	Moderate to High	Protonation of the quinoline nitrogen leads to the formation of a more soluble salt.
Ethanol	Moderate	Polar protic solvent capable of hydrogen bonding.
DMSO	High	Highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds.
Acetonitrile	Moderate	Polar aprotic solvent with a lower polarity than DMSO.
Toluene	Low to Moderate	A non-polar aromatic solvent; some solubility may be observed due to the phenyl group. [20]

Conclusion and Future Directions

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility profile of **6-Bromo-4-chloro-2-phenylquinoline**. A thorough characterization of its thermodynamic and kinetic solubility, along with an understanding of the factors that influence it, is essential for its successful development as a potential therapeutic agent. The proposed experimental protocols, based on industry-standard methodologies, will enable researchers to generate the critical data needed to guide formulation development, interpret biological assay results, and make informed decisions on the progression of this compound through the drug discovery pipeline. Future work should focus on obtaining precise experimental data for the parameters outlined in this guide to validate the predicted profile and to build a robust data package for this promising quinoline derivative.

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